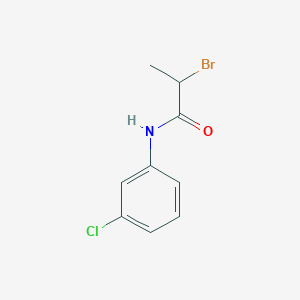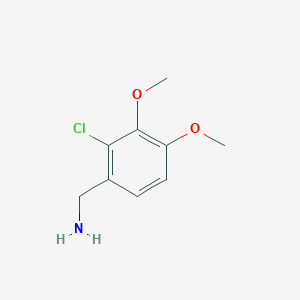
4-Bromo-n,3-dimethylaniline
Übersicht
Beschreibung
4-Bromo-N,N-dimethylaniline is a chemical compound with the molecular formula BrC6H4N(CH3)2. It has a molecular weight of 200.08 . It has been used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt), and covalently bound to organic compounds (as in milk and vegetables) .
Synthesis Analysis
The synthesis of 4-Bromo-N,N-dimethylaniline can be achieved through the Grignard reaction. The bromine-containing compound 4-bromo-N,N-dimethylaniline is used to prepare a Grignard reagent. The addition of this Grignard to diethyl carbonate followed by acid hydrolysis ultimately leads to the desired product .Molecular Structure Analysis
The molecular structure of 4-Bromo-N,N-dimethylaniline consists of a bromine atom attached to a benzene ring, which also carries a dimethylamine group .Chemical Reactions Analysis
4-Bromo-N,N-dimethylaniline can participate in various chemical reactions. For instance, it has been used as an internal standard in the determination of iodine present as iodide, iodate, and covalently bound to organic compounds .Physical And Chemical Properties Analysis
4-Bromo-N,N-dimethylaniline is a solid substance with a melting point of 52-54 °C and a boiling point of 264 °C . It has a density of 1.4 g/cm3 and a refractive index of 1.587 . It is soluble in methanol but insoluble in water .Wissenschaftliche Forschungsanwendungen
Determination of Iodine Content
“4-Bromo-N,N-dimethylaniline” is used as an internal standard in the determination of iodine present as iodide . This application is particularly useful in pharmaceutical research, where accurate measurement of iodine content is crucial for drug formulation and quality control .
Analysis of Iodized Table Salt
In addition to its use in pharmaceuticals, “4-Bromo-N,N-dimethylaniline” also plays a key role in the food industry. It is used to determine the presence of iodate in iodized table salt . This is important for ensuring that the salt meets health and safety standards .
Detection of Organic Iodine Compounds
“4-Bromo-N,N-dimethylaniline” is used to detect iodine that is covalently bound to organic compounds . This is particularly relevant in the analysis of food products such as milk and vegetables .
Chemical Synthesis
As an organonitrogen compound, “4-Bromo-N,N-dimethylaniline” can be used as a building block in the synthesis of various chemical compounds . Its bromine atom makes it a good candidate for reactions involving nucleophilic aromatic substitution .
Material Science
In material science, “4-Bromo-N,N-dimethylaniline” could potentially be used in the development of new materials. Its unique structure and properties might make it suitable for use in areas such as polymer synthesis and nanotechnology .
Environmental Analysis
“4-Bromo-N,N-dimethylaniline” could be used in environmental analysis to detect the presence of iodine compounds in various environmental samples. This could be particularly useful in monitoring iodine levels in soil and water .
Safety and Hazards
4-Bromo-N,N-dimethylaniline is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Relevant Papers There are several relevant papers on 4-Bromo-N,N-dimethylaniline. One paper discusses the selective bromination of pyrrole derivatives, carbazole, and aromatic amines with DMSO/HBr under mild conditions . Another paper provides safety data for 4-Bromo-N,N-dimethylaniline .
Wirkmechanismus
Target of Action
4-Bromo-N,N-dimethylaniline is primarily used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) . The primary targets of this compound are therefore the iodine-containing compounds in these substances.
Mode of Action
It is known that the compound interacts with its targets (iodine-containing compounds) to facilitate their detection and quantification .
Result of Action
The primary result of the action of 4-Bromo-N,N-dimethylaniline is the facilitation of iodine detection in various substances. By serving as an internal standard, it enables the accurate quantification of iodine present as iodide, iodate, and covalently bound to organic compounds .
Eigenschaften
IUPAC Name |
4-bromo-N,3-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-5-7(10-2)3-4-8(6)9/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOXSFXMKFCJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304223 | |
| Record name | 4-Bromo-N,3-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-n,3-dimethylaniline | |
CAS RN |
80948-74-9 | |
| Record name | 4-Bromo-N,3-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80948-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N,3-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


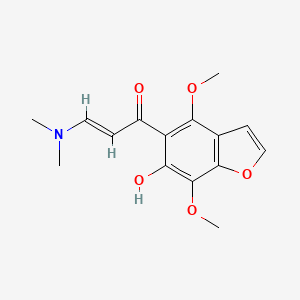


![2,4-Dichloro-6-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B3038139.png)

![2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3038141.png)

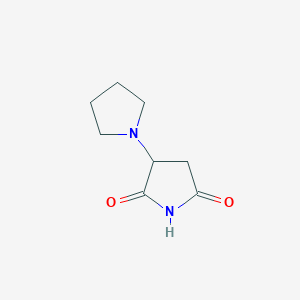
![8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol, 9CI; (3RS,6RS)-form, 3-O-Ac](/img/structure/B3038145.png)

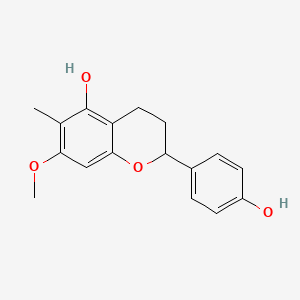
![5,7-Dibromobenzo[d]thiazol-6-amine](/img/structure/B3038149.png)
